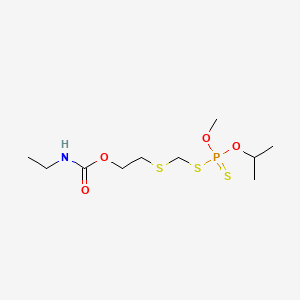
2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate involves several steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. One common synthetic route includes the reaction of methoxy(1-methylethoxy)phosphinothioyl chloride with a thiol compound to form the phosphinothioyl thioether intermediate. This intermediate is then reacted with an ethylcarbamate derivative under controlled conditions to yield the final product .
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes, with optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the phosphinothioyl group and formation of simpler thiol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with altered functional groups that retain the core structure of the original compound.
Applications De Recherche Scientifique
2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphinothioyl-containing compounds and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, it may be used as a probe to study the interactions of phosphinothioyl groups with biological molecules, such as proteins and enzymes.
Mécanisme D'action
The mechanism of action of 2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate involves its interaction with molecular targets through its functional groups. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and ethylcarbamate groups may also contribute to the compound’s overall reactivity and binding affinity, influencing its biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate include other phosphinothioyl-containing compounds, such as:
Dipropylene glycol dimethyl ether: A compound with similar functional groups but different structural arrangement and applications.
Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy): Another related compound with methoxy and phosphinothioyl groups, used in different industrial applications.
Propriétés
Numéro CAS |
3853-74-5 |
|---|---|
Formule moléculaire |
C10H22NO4PS3 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
2-[[methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethylsulfanyl]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C10H22NO4PS3/c1-5-11-10(12)14-6-7-18-8-19-16(17,13-4)15-9(2)3/h9H,5-8H2,1-4H3,(H,11,12) |
Clé InChI |
FMNOHKQQEIWPRE-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)OCCSCSP(=S)(OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


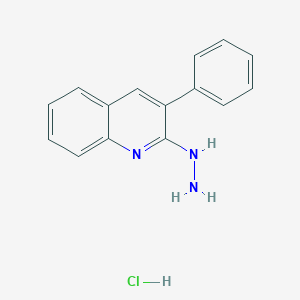
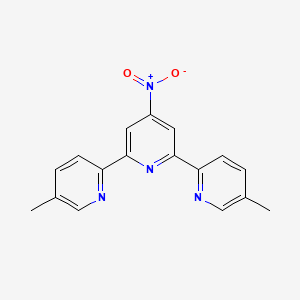

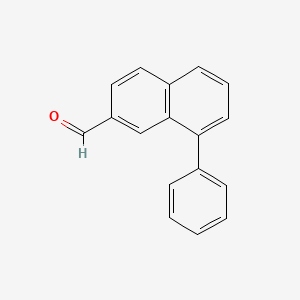
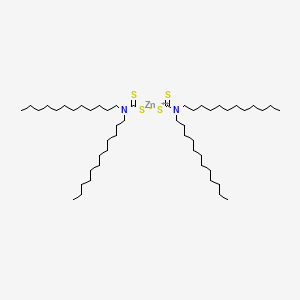
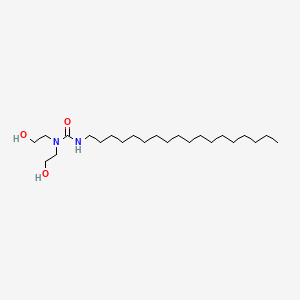
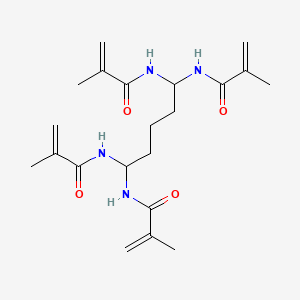
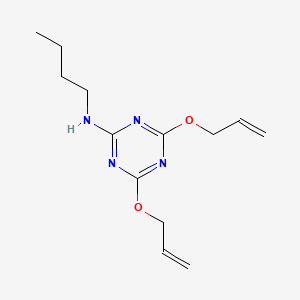

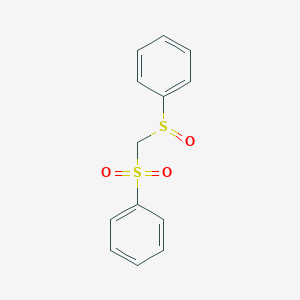

![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)


